![molecular formula C15H14O5 B191493 6'-Hydroxy-O-desmethylangolensin CAS No. 153409-52-0](/img/structure/B191493.png)
6'-Hydroxy-O-desmethylangolensin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'6'-Hydroxy-O-desmethylangolensin' is a compound that belongs to the class of flavonoids. It is a metabolite of soy isoflavones and has been found to possess various biological activities. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
1. Probiotic and Functional Food Applications
6'-Hydroxy-O-desmethylangolensin (6'-hydroxy O-DMA), a bioactive isoflavone metabolite, is produced efficiently by certain strains like Enterococcus faecium INIA P553. This strain shows potential in biotechnology, particularly in the production of functional foods and probiotics, due to its ability to produce 6'-hydroxy O-DMA and O-DMA from various isoflavones (Gaya et al., 2018).
2. Anticancer Activity
Research has shown that 6'-hydroxy O-DMA exhibits significant anticancer effects. In studies, it has been found to inhibit the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest. This is particularly evident in the modulation of cell cycle regulators and cyclin-dependent kinases, highlighting a potential pathway for its anticancer activity (Choi & Kim, 2013).
3. Metabolic Pathway Analysis
The metabolic pathways of 6'-hydroxy O-DMA have been studied in-depth, revealing its transformation and degradation processes in various bacterial strains. For instance, Eubacterium ramulus, a bacterium from the human gastrointestinal tract, transforms isoflavonoids like genistein and daidzein through 6'-hydroxy O-DMA, suggesting its crucial role in dietary isoflavone metabolism (Schoefer et al., 2002).
4. Synthesis and Derivative Research
There has been significant research into the synthesis of 6'-hydroxy O-DMA and its analogues, offering insights into versatile synthesis methods. This includes studies on transforming methoxy-substituted benzoic acids into diverse 6'-hydroxy O-DMA analogues, contributing to a deeper understanding of its chemical properties and potential applications (Hong & Lee, 2014).
5. Role in Human Health
The production of 6'-hydroxy O-DMA by intestinal bacteria and its implications on human health have been a focus of several studies. The presence of certain intestinal bacteria capable of metabolizing daidzein into 6'-hydroxy O-DMA has been associated with various health outcomes, emphasizing the significance of this metabolite in the context of dietary isoflavone metabolism and overall health (Frankenfeld, 2011).
properties
CAS RN |
153409-52-0 |
---|---|
Product Name |
6'-Hydroxy-O-desmethylangolensin |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3 |
InChI Key |
IEFUAUZFJJOQMC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
synonyms |
2,4,6,4′-Tetrahydroxy-alpha-methyldesoxybenzoin; 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone; 6-Hydroxy-O-demethylangolesin; 6'-Hydroxy-O-desmethylangolensin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.